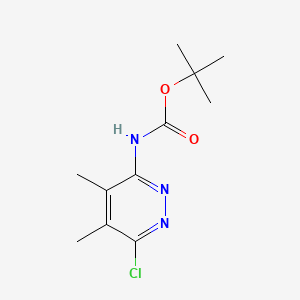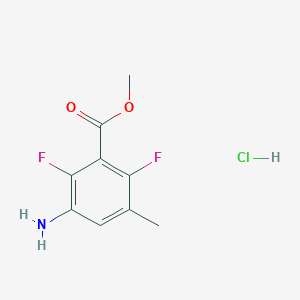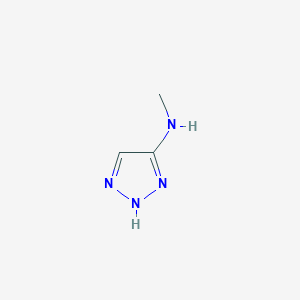
4-Butyl-3-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a butyl group attached to the benzene ring and a diazinane ring with two oxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid typically involves the following steps:
Formation of the Benzene Ring Substituent: The butyl group is introduced to the benzene ring through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Diazinane Ring: The diazinane ring is introduced through a cyclization reaction. This involves the reaction of an appropriate amine with a diketone to form the diazinane ring.
Oxidation: The final step involves the oxidation of the diazinane ring to introduce the oxo groups. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify the existing functional groups.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups or to reduce the diazinane ring.
Substitution: The benzene ring can undergo electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Applications De Recherche Scientifique
4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The diazinane ring and oxo groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid
- 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbenzoic acid
Uniqueness
4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed article provides a comprehensive overview of 4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H18N2O4 |
|---|---|
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid |
InChI |
InChI=1S/C15H18N2O4/c1-2-3-4-10-5-6-11(14(19)20)9-12(10)17-8-7-13(18)16-15(17)21/h5-6,9H,2-4,7-8H2,1H3,(H,19,20)(H,16,18,21) |
Clé InChI |
HWMYWRUVYFVGGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde](/img/structure/B15304676.png)






![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)
methanone](/img/structure/B15304729.png)
![Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)


